CP19

Description

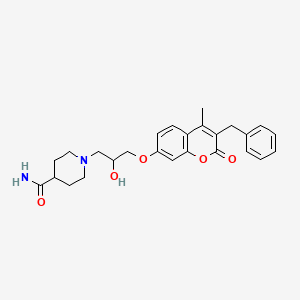

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C26H30N2O5 |

|---|---|

Poids moléculaire |

450.5 g/mol |

Nom IUPAC |

1-[3-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxy-2-hydroxypropyl]piperidine-4-carboxamide |

InChI |

InChI=1S/C26H30N2O5/c1-17-22-8-7-21(32-16-20(29)15-28-11-9-19(10-12-28)25(27)30)14-24(22)33-26(31)23(17)13-18-5-3-2-4-6-18/h2-8,14,19-20,29H,9-13,15-16H2,1H3,(H2,27,30) |

Clé InChI |

XTOUNVKAMYEELG-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(CN3CCC(CC3)C(=O)N)O)CC4=CC=CC=C4 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Function and Regulation of the CYP19A1 Gene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CYP19A1 gene, located on chromosome 15q21.2, encodes the enzyme aromatase, a member of the cytochrome P450 superfamily.[1] Aromatase is the rate-limiting enzyme responsible for the final and irreversible step in estrogen biosynthesis: the conversion of androgens to estrogens.[2][3] This critical function places CYP19A1 at the heart of numerous physiological processes, including sexual development, reproduction, bone metabolism, and brain function.[1][2] Dysregulation of CYP19A1 expression and aromatase activity is implicated in a range of pathologies, most notably hormone-dependent cancers such as breast cancer, making it a key target for therapeutic intervention.[4][5] This guide provides a comprehensive overview of the core functions and complex regulatory mechanisms governing the CYP19A1 gene.

Core Function: Estrogen Biosynthesis

Aromatase, the protein product of the CYP19A1 gene, is an enzyme complex located in the endoplasmic reticulum of various cells.[2] It catalyzes the aromatization of the A-ring of C19 androgens, converting them into C18 estrogens. The primary substrates for aromatase are androstenedione and testosterone, which are converted to estrone and estradiol, respectively.[1]

The catalytic process is a three-step reaction involving three successive hydroxylations of the androgen substrate, ultimately leading to the formation of the phenolic A-ring characteristic of estrogens. This enzymatic activity is crucial for maintaining estrogen levels in both pre- and postmenopausal women, as well as in men.[2]

Aromatase Enzyme Kinetics

The kinetic parameters of the aromatase enzyme have been characterized in various systems. These values are crucial for understanding its efficiency and for the development of inhibitors.

| Parameter | Substrate | Value | Enzyme Source | Reference |

| Km | Androstenedione | 16 nM | Purified placental aromatase | [6] |

| Vmax | Androstenedione | 65 nmol/min/mg | Purified placental aromatase | [6] |

| Km | Androstenedione | 35.8 ± 11.6 nM | Wild-type CYP19A1 in HEK293 cells | [7] |

| Vmax | Androstenedione | 168 ± 14 pmol/h/mg | Wild-type CYP19A1 in HEK293 cells | [7] |

| Km | Androstenedione | 301 nM | Recombinant human aromatase | [8] |

| Vmax | Androstenedione | 130 nmol/mg/min | Recombinant human aromatase | [8] |

Regulation of CYP19A1 Expression

The expression of the CYP19A1 gene is a highly complex process, characterized by tissue-specific regulation mediated by the alternative use of multiple promoters.[1] This intricate control allows for fine-tuning of estrogen production in various tissues, including the ovaries, adipose tissue, bone, and brain.

Tissue-Specific Expression

CYP19A1 mRNA is expressed in a wide range of human tissues, with the highest levels typically found in the placenta and gonads. The Human Protein Atlas provides a comprehensive overview of its expression profile.

| Tissue | Expression Level (Normalized) |

| Placenta | High |

| Ovary | High |

| Testis | Moderate |

| Adipose Tissue | Moderate |

| Brain | Low to Moderate |

| Breast | Low |

Data is qualitative and based on information from the Human Protein Atlas.[9][10]

Hormonal and Signaling Pathway Regulation

In ovarian granulosa cells, the primary site of estrogen production in premenopausal women, CYP19A1 expression is predominantly driven by the proximal promoter II and is under the tight control of the pituitary gonadotropin, follicle-stimulating hormone (FSH).[11][12]

The binding of FSH to its G-protein coupled receptor on the surface of granulosa cells initiates a signaling cascade that leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[13] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates key transcription factors that drive CYP19A1 transcription.[14]

-

CREB (cAMP Response Element-Binding Protein): PKA directly phosphorylates CREB, enhancing its ability to bind to cAMP response elements (CREs) within the CYP19A1 promoter II region.[13][15]

-

SF-1 (Steroidogenic Factor 1): This orphan nuclear receptor is essential for the expression of many steroidogenic genes, including CYP19A1. FSH signaling enhances the activity of SF-1.[16]

-

β-catenin: This protein has been shown to be an essential co-activator for SF-1-mediated transcription of CYP19A1 in response to FSH and cAMP.[11]

// Nodes FSH [label="FSH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FSHR [label="FSH Receptor\n(GPCR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", fillcolor="#FBBC05", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CREB [label="CREB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SF1 [label="SF-1", fillcolor="#FBBC05", fontcolor="#202124"]; beta_catenin [label="β-catenin", fillcolor="#34A853", fontcolor="#FFFFFF"]; CYP19A1 [label="CYP19A1 Gene\nTranscription", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124", width=2];

// Edges FSH -> FSHR [color="#5F6368"]; FSHR -> AC [label="Activates", fontsize=8, fontcolor="#202124", color="#5F6368"]; AC -> cAMP [label="Converts ATP", fontsize=8, fontcolor="#202124", color="#5F6368"]; cAMP -> PKA [label="Activates", fontsize=8, fontcolor="#202124", color="#5F6368"]; PKA -> CREB [label="Phosphorylates", fontsize=8, fontcolor="#202124", color="#5F6368"]; PKA -> SF1 [label="Enhances activity", fontsize=8, fontcolor="#202124", color="#5F6368"]; CREB -> CYP19A1 [label="Binds to CRE", fontsize=8, fontcolor="#202124", color="#5F6368"]; SF1 -> CYP19A1 [label="Binds to promoter", fontsize=8, fontcolor="#202124", color="#5F6368"]; beta_catenin -> SF1 [label="Co-activates", fontsize=8, fontcolor="#202124", color="#5F6368"]; }

In adipose tissue, particularly in the context of postmenopausal breast cancer, CYP19A1 expression is often driven by promoters I.3 and II.[17] This expression is stimulated by factors such as prostaglandins (PGE2), which also act through the cAMP-PKA pathway.[17]

Experimental Protocols

Aromatase Activity Assay (Tritiated Water-Release Method)

This assay measures the enzymatic activity of aromatase by quantifying the release of tritiated water ([³H]₂O) from a specifically labeled androgen substrate.

Materials:

-

Cell lysates or microsomal fractions containing aromatase

-

[1β-³H]-Androstenedione (substrate)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Chloroform

-

Dextran-coated charcoal

-

Scintillation cocktail and vials

-

Microcentrifuge tubes

-

Incubator

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and the cell lysate/microsomal fraction in a microcentrifuge tube.

-

Initiate the reaction by adding the [1β-³H]-androstenedione substrate.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding chloroform and vortexing vigorously.

-

Centrifuge to separate the aqueous and organic phases. The [³H]₂O will be in the aqueous phase, while the unreacted substrate will be in the organic phase.

-

Transfer a known volume of the aqueous phase to a new tube containing a dextran-coated charcoal slurry to remove any remaining steroids.

-

Centrifuge and transfer the supernatant to a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Calculate aromatase activity based on the amount of [³H]₂O produced per unit of time and protein concentration.

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prepare_reaction [label="Prepare Reaction Mix\n(Buffer, NADPH system, Enzyme)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_substrate [label="Add [1β-³H]-Androstenedione", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="Incubate at 37°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stop_reaction [label="Stop Reaction\n(Add Chloroform)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; separate_phases [label="Separate Aqueous and\nOrganic Phases", fillcolor="#F1F3F4", fontcolor="#202124"]; treat_aqueous [label="Treat Aqueous Phase\nwith Charcoal", fillcolor="#FBBC05", fontcolor="#202124"]; quantify [label="Quantify ³H in Supernatant\n(Scintillation Counting)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> prepare_reaction; prepare_reaction -> add_substrate; add_substrate -> incubate; incubate -> stop_reaction; stop_reaction -> separate_phases; separate_phases -> treat_aqueous; treat_aqueous -> quantify; quantify -> end; }

Quantitative Real-Time PCR (qRT-PCR) for CYP19A1 mRNA Expression

This protocol allows for the sensitive and specific quantification of CYP19A1 mRNA levels.

Materials:

-

RNA extraction kit

-

Reverse transcription kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers specific for CYP19A1 and a reference gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

-

Nuclease-free water

Procedure:

-

RNA Extraction: Isolate total RNA from cells or tissues of interest using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for CYP19A1 or the reference gene, cDNA template, and nuclease-free water.

-

qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Determine the cycle threshold (Ct) values for CYP19A1 and the reference gene. Calculate the relative expression of CYP19A1 using the ΔΔCt method.

Example Primer Sequences for Human CYP19A1: [18]

-

Forward: 5'-CACATCCTCAATACCAGGTCC-3'

-

Reverse: 5'-CAGAGATCCAGACTCGCATG-3'

Chromatin Immunoprecipitation (ChIP) Assay for Transcription Factor Binding to the CYP19A1 Promoter

ChIP assays are used to investigate the in vivo interaction of proteins, such as transcription factors, with specific genomic regions, like the CYP19A1 promoter.

Materials:

-

Formaldehyde (for cross-linking)

-

Glycine (for quenching)

-

Cell lysis buffer

-

Sonication or enzymatic digestion reagents for chromatin shearing

-

Antibody specific to the transcription factor of interest (e.g., anti-CREB, anti-SF-1)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

qPCR reagents for analyzing immunoprecipitated DNA

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the target transcription factor.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immune complexes from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Analysis: Quantify the amount of the CYP19A1 promoter region in the immunoprecipitated DNA using qPCR with primers flanking the putative transcription factor binding site.

Clinical Significance and Therapeutic Targeting

The pivotal role of aromatase in estrogen production makes it a prime therapeutic target in hormone-sensitive diseases.

-

Breast Cancer: In postmenopausal women, the primary source of estrogen is the peripheral conversion of androgens by aromatase in adipose tissue. In estrogen receptor-positive (ER+) breast cancers, locally produced estrogen can fuel tumor growth. Aromatase inhibitors (AIs), such as letrozole, anastrozole, and exemestane, are a cornerstone of treatment for ER+ breast cancer in postmenopausal women. These drugs effectively block estrogen production, thereby depriving the cancer cells of their growth stimulus.[4]

-

Aromatase Deficiency and Excess Syndromes: Genetic mutations in the CYP19A1 gene can lead to either aromatase deficiency or excess. Aromatase deficiency results in impaired estrogen synthesis, leading to virilization in females and delayed puberty.[2] Conversely, aromatase excess syndrome is characterized by the overproduction of estrogen, causing gynecomastia in males and precocious puberty in females.[3]

Conclusion

The CYP19A1 gene and its protein product, aromatase, are central to estrogen biosynthesis and play a fundamental role in human physiology and disease. The intricate, tissue-specific regulation of CYP19A1 expression highlights the complexity of estrogen homeostasis. A thorough understanding of its function and regulatory networks is paramount for researchers and clinicians working on endocrine-related disorders and for the development of novel therapeutic strategies targeting estrogen signaling pathways. The experimental protocols outlined in this guide provide a foundation for further investigation into the multifaceted roles of this critical gene.

References

- 1. academic.oup.com [academic.oup.com]

- 2. CYP19A1 gene: MedlinePlus Genetics [medlineplus.gov]

- 3. medlineplus.gov [medlineplus.gov]

- 4. Influence of CYP19A1 gene expression levels in women with breast cancer: a systematic review of the literature | Clinics [elsevier.es]

- 5. Elevated Aromatase (CYP19A1) Expression Is Associated with a Poor Survival of Patients with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Tissue expression of CYP19A1 - Summary - The Human Protein Atlas [proteinatlas.org]

- 10. CYP19A1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 11. Follicle-stimulating hormone/cAMP regulation of aromatase gene expression requires β-catenin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. A CRE-like sequence that binds CREB and contributes to cAMP-dependent regulation of the proximal promoter of the human aromatase P450 (CYP19) gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. FSH signaling pathways in immature granulosa cells that regulate target gene expression: Branching out from protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Role of CREB in BRCA1 Constitutive Promoter Activity and Aromatase Basal Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evidence that functional interactions of CREB and SF-1 mediate hormone regulated expression of the aromatase gene in granulosa cells and constitutive expression in R2C cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Aromatase expression and regulation in breast and endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CYP19A1 gene expression in the peripheral blood of Brazilian women with breast cancer relapse - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Centrosomal Protein 19 (CEP19): Localization and Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centrosomal Protein 19 (CEP19), a 19 kDa protein encoded by the CEP19 gene, has emerged as a critical player in fundamental cellular processes, most notably in the biogenesis of primary cilia. Its dysfunction is linked to a range of human pathologies, including morbid obesity and spermatogenic failure, highlighting its importance in cellular signaling and development. This technical guide provides a comprehensive overview of CEP19's subcellular localization, expression across various tissues and disease states, and its molecular interactions. Detailed experimental protocols are provided to facilitate further research into this key centrosomal component.

CEP19 Protein Localization

CEP19 exhibits a highly specific and dynamic subcellular localization pattern, concentrating at microtubule-organizing centers. Its precise positioning is crucial for its function in ciliogenesis.

Subcellular Localization of CEP19:

| Cellular Component | Description | Key Supporting Evidence |

| Mother Centriole | CEP19 preferentially localizes to the mother centriole, the older of the two centrioles.[1] This localization is essential for the initiation of ciliogenesis. | Immunofluorescence studies consistently show co-localization of CEP19 with markers of the mother centriole.[1] |

| Basal Body | Upon initiation of ciliogenesis, the mother centriole migrates to the cell surface and differentiates into a basal body, where CEP19 is also found.[2] | Co-localization with basal body markers in ciliated cells has been demonstrated through high-resolution microscopy.[2] |

| Spindle Poles | During mitosis, CEP19 has been observed at the spindle poles, suggesting a potential role in cell division. | Further investigation is required to fully elucidate its function at the spindle poles. |

CEP19 Expression Profile

The expression of CEP19 varies across different human tissues and is altered in several disease states, including cancer.

Tissue-Specific Expression

Analysis of RNA-sequencing data reveals a broad, yet differential, expression pattern of CEP19 across human tissues.

Table 1: CEP19 RNA Expression in Normal Human Tissues

| Tissue | Expression Level (Median FPKM) |

| Testis | High |

| Brain | Moderate |

| Lung | Moderate |

| Kidney | Moderate |

| Liver | Low |

| Heart | Low |

Data sourced from The Cancer Genome Atlas (TCGA) and the Human Protein Atlas. FPKM (Fragments Per Kilobase of exon per Million reads) is a measure of gene expression.

Expression in Cancer

CEP19 expression is dysregulated in various cancers. The following table summarizes its median RNA expression in a selection of cancer types from The Cancer Genome Atlas (TCGA).

Table 2: CEP19 RNA Expression in Various Cancer Types (TCGA)

| Cancer Type | Median FPKM |

| Breast invasive carcinoma (BRCA) | 5.8 |

| Lung adenocarcinoma (LUAD) | 4.5 |

| Colon adenocarcinoma (COAD) | 3.2 |

| Glioblastoma multiforme (GBM) | 6.1 |

| Ovarian serous cystadenocarcinoma (OV) | 4.7 |

| Prostate adenocarcinoma (PRAD) | 2.9 |

FPKM values are representative and can vary between datasets. For detailed and up-to-date information, refer to the TCGA database.[3]

Immunohistochemical staining has shown weak to moderate cytoplasmic positivity for CEP19 in some malignant gliomas, as well as endometrial, ovarian, colorectal, and testicular cancers.[3] Notably, astrocyte processes in malignant gliomas show distinct staining.[3]

Molecular Interactions and Signaling Pathways

CEP19 functions as a key scaffolding protein in the early stages of ciliogenesis, interacting with a core set of proteins to facilitate the docking of ciliary vesicles at the mother centriole.

The CEP19 Interactome

Key interaction partners of CEP19 have been identified through co-immunoprecipitation and mass spectrometry studies.

Table 3: Key Interaction Partners of CEP19

| Interacting Protein | Function in Conjunction with CEP19 |

| FOP (FGFR1OP) | Forms a complex with CEP350 and is required for the recruitment of CEP19 to the centriole.[1][4] |

| CEP350 | Acts upstream of FOP and CEP19 in the recruitment hierarchy to the distal end of the mother centriole.[1][4] |

| RABL2B | A small GTPase that is recruited by CEP19 to the ciliary base to initiate intraflagellar transport (IFT).[5][6] |

The Ciliogenesis Initiation Pathway

CEP19 is a central component of the signaling cascade that initiates the formation of the primary cilium. The process begins with the recruitment of the CEP350/FOP complex to the distal end of the mother centriole. This complex then recruits CEP19, which in turn captures the GTP-bound, active form of RABL2B.[5][6] The CEP19-RABL2B complex then promotes the docking of ciliary vesicles, a critical early step in axoneme extension.

Figure 1. Signaling pathway for CEP19-mediated initiation of ciliogenesis.

Experimental Protocols

The following section provides detailed methodologies for key experiments used to study CEP19 localization and expression.

Immunofluorescence Staining for CEP19 Localization

This protocol describes the staining of CEP19 in cultured cells to visualize its subcellular localization.

Materials:

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-CEP19 antibody (validated for immunofluorescence)

-

Fluorophore-conjugated secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

Procedure:

-

Grow cells on sterile glass coverslips in a petri dish.

-

Wash cells twice with PBS.

-

Fix cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with 0.1% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific binding with blocking buffer for 1 hour at room temperature.

-

Incubate with primary anti-CEP19 antibody diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Counterstain with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount coverslips onto glass slides using mounting medium.

-

Visualize using a fluorescence microscope.

Figure 2. Experimental workflow for immunofluorescence staining.

Western Blotting for CEP19 Expression

This protocol details the detection of CEP19 protein levels in cell or tissue lysates.

Materials:

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody: anti-CEP19 antibody (validated for western blotting)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse cells or tissues in RIPA buffer on ice.

-

Clarify the lysate by centrifugation.

-

Determine protein concentration using a BCA assay.

-

Normalize protein concentrations and add Laemmli sample buffer.

-

Boil samples at 95-100°C for 5 minutes.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-CEP19 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply chemiluminescent substrate and visualize the bands using an imaging system.

Figure 3. Experimental workflow for Western blotting.

Co-Immunoprecipitation (Co-IP) for CEP19 Interactions

This protocol is for isolating CEP19 and its interacting partners from cell lysates.

Materials:

-

Non-denaturing lysis buffer (e.g., 1% NP-40 based) with protease inhibitors

-

Anti-CEP19 antibody or control IgG

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

Procedure:

-

Lyse cells in a non-denaturing lysis buffer.

-

Pre-clear the lysate with control IgG and Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the anti-CEP19 antibody overnight at 4°C.

-

Add Protein A/G beads and incubate for 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluate by western blotting or mass spectrometry to identify interacting proteins.

Figure 4. Experimental workflow for Co-Immunoprecipitation.

Conclusion

CEP19 is a key regulatory protein with a well-defined role in the initial steps of ciliogenesis. Its precise localization to the mother centriole and its interaction with FOP, CEP350, and RABL2B are essential for its function. The expression pattern of CEP19 across tissues and its dysregulation in disease states underscore its physiological importance. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the multifaceted roles of CEP19 in health and disease, with potential implications for the development of novel therapeutic strategies for ciliopathies and associated disorders.

References

- 1. CEP19 cooperates with FOP and CEP350 to drive early steps in the ciliogenesis programme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The CEP19-RABL2 GTPase complex binds IFT-B to initiate intraflagellar transport at the ciliary base - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression of CEP19 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 4. rupress.org [rupress.org]

- 5. The CEP19-RABL2 GTPase Complex Binds IFT-B to Initiate Intraflagellar Transport at the Ciliary Base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CEP19 centrosomal protein 19 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

discovery of CYP19A1 gene mutations

An In-Depth Technical Guide to the Discovery and Characterization of CYP19A1 Gene Mutations

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CYP19A1 gene, located on chromosome 15q21.2, encodes the enzyme aromatase (cytochrome P450 19A1), a critical component in the biosynthesis of estrogens.[1][2] This enzyme is responsible for the aromatization of C19 androgens, such as androstenedione and testosterone, into C18 estrogens, namely estrone and estradiol.[3] The discovery of mutations within the CYP19A1 gene has been pivotal, revealing the indispensable role of estrogen in both male and female physiology. These genetic alterations lead to two primary, contrasting clinical syndromes: Aromatase Deficiency and Aromatase Excess Syndrome. This guide provides a comprehensive overview of the discovery, molecular basis, and experimental characterization of these mutations.

The Dichotomy of CYP19A1 Mutations: Deficiency vs. Excess

Mutations in the CYP19A1 gene can be broadly categorized as either loss-of-function or gain-of-function, leading to distinct and severe clinical phenotypes.

Aromatase Deficiency (Loss-of-Function)

Aromatase deficiency is a rare autosomal recessive disorder resulting from mutations that decrease or completely abolish the enzymatic activity of aromatase.[4][5] The first clinical description of this condition was in 1991.[3] To date, over 30 different mutations have been identified, including missense, nonsense, splice-site mutations, and deletions.[1][5]

-

Pathophysiology: The inability to convert androgens to estrogens leads to a state of estrogen deficiency and androgen excess.[5] During fetal development, the affected placenta cannot aromatize fetal androgens, causing virilization of the mother during pregnancy and ambiguous genitalia in 46,XX (female) fetuses.[1][6]

-

Clinical Manifestations in 46,XX Females: Individuals are born with ambiguous genitalia.[5] During puberty, they experience primary amenorrhea, a lack of secondary sexual characteristic development (like breast development), and progressive virilization (hirsutism, acne, clitoromegaly).[6][7] Polycystic ovaries are also a common finding.[6]

-

Clinical Manifestations in 46,XY Males: Males typically present in adolescence or adulthood with tall stature due to unfused epiphyses, as estrogen is required for epiphyseal closure.[1] This results in continued linear growth into adulthood, eunuchoid body proportions, and osteoporosis.[1][6] Metabolic issues such as insulin resistance can also occur.[5]

Aromatase Excess Syndrome (AEXS) (Gain-of-Function)

Aromatase Excess Syndrome is a rare autosomal dominant disorder caused by genomic rearrangements that lead to the overexpression of aromatase.[4][8] These rearrangements include duplications of CYP19A1 promoter regions or deletions and inversions that place the CYP19A1 coding sequence under the control of ubiquitously active promoters from neighboring genes.[2][8]

-

Pathophysiology: The resulting overexpression of aromatase leads to increased conversion of androgens to estrogens, causing a state of hyperestrogenism.[4]

-

Clinical Manifestations in 46,XY Males: The most prominent feature is pre- or peripubertal gynecomastia (enlarged breasts).[8] Other symptoms include advanced bone age and premature epiphyseal closure, leading to a shorter adult stature.[8][9]

-

Clinical Manifestations in 46,XX Females: Females may experience irregular menstrual periods and short stature.[8]

Signaling Pathways and Logical Frameworks

Visualizing the core biochemical pathway and the diagnostic logic is essential for understanding the impact of CYP19A1 mutations.

Quantitative Data Summary

Biochemical analysis of hormone levels is a cornerstone of diagnosis. The tables below summarize typical findings.

Table 1: Representative Hormonal Profiles in Aromatase Deficiency

| Analyte | 46,XX Female | 46,XY Male | Normal Range (Adult) |

|---|---|---|---|

| Estradiol (E2) | Undetectable to very low (<7 pg/mL)[1] | Undetectable to very low (<7 pg/mL)[1] | Female: 30-400 pg/mL; Male: 10-50 pg/mL |

| Testosterone | Elevated[6] | Elevated[6] | Female: 15-70 ng/dL; Male: 300-1000 ng/dL |

| Androstenedione | Elevated[6] | Elevated[6] | Female: 0.7-3.5 ng/mL; Male: 0.6-2.7 ng/mL |

| FSH | Markedly Elevated[1][6] | Markedly Elevated[1][6] | 1.5-12.4 mIU/mL |

| LH | Markedly Elevated[1][6] | Markedly Elevated[1][6] | 1.7-8.6 mIU/mL |

Table 2: Representative Hormonal Profiles in Aromatase Excess Syndrome (AEXS)

| Analyte | 46,XY Male | Normal Range (Adolescent Male) |

|---|---|---|

| Estradiol (E2) | Normal to Elevated (Elevated in ~48% of cases)[8][9] | <30 pg/mL |

| Estrone (E1) | Consistently Elevated[4][9] | 10-60 pg/mL |

| Testosterone | Low to Normal[4][9] | Varies by Tanner Stage |

| FSH | Consistently Suppressed/Low[4][9] | Varies by Tanner Stage |

| LH | Low to Normal[4] | Varies by Tanner Stage |

| E2/Testosterone Ratio | Often >10 (in 75% of cases)[4][9] | <10 |

Table 3: Kinetic Parameters of Characterized CYP19A1 Variants

| Variant | Substrate | Apparent Km (nM) | Apparent Vmax (pmol/h·mg) | Catalytic Efficiency vs. WT | Reference |

|---|---|---|---|---|---|

| Wild-Type | Androstenedione | 46.6 ± 9.1 | 189 ± 17 | 100% | [10] |

| T201M | Androstenedione | 64.4 ± 19.3 | 738 ± 36 | ~390% | [10] |

| R264C | Androstenedione | - | - | 90-100% | [11] |

| P308F | Androstenedione | Decreased | Decreased | 20% | [11] |

| R192H/Q, M364T | Androstenedione | N/A | No detectable enzyme | 0% |[11] |

Note: Kinetic parameters can vary based on the expression system and assay conditions.

Experimental Protocols

The identification and characterization of CYP19A1 mutations rely on a series of molecular and biochemical experiments.

Genetic Analysis: Mutation Identification via Sequencing

The definitive diagnosis requires identifying the causative mutation in the CYP19A1 gene. Historically, this was done by Sanger sequencing, though Next-Generation Sequencing (NGS) is now common.[12][13]

Methodology: Sanger Sequencing

-

DNA Extraction: Genomic DNA is isolated from a patient's peripheral blood leukocytes using a standard DNA extraction kit.[14]

-

PCR Amplification: The nine coding exons (exons 2-10) and their flanking intron-exon boundaries of the CYP19A1 gene are amplified using polymerase chain reaction (PCR). Specific primers are designed for each exon.

-

PCR Product Cleanup: The amplified DNA fragments (amplicons) are purified to remove excess primers and dNTPs, typically using enzymatic methods (e.g., ExoSAP-IT) or column purification.

-

Cycle Sequencing: A sequencing reaction is performed using the purified PCR product as a template, a sequencing primer (either forward or reverse), and a kit like the BigDye™ Terminator Cycle Sequencing Kit. This reaction generates a mixture of fluorescently labeled DNA fragments of varying lengths.[14]

-

Purification and Capillary Electrophoresis: The labeled fragments are purified to remove unincorporated dyes. The sample is then run on an automated capillary electrophoresis instrument (e.g., Applied Biosystems 3500 Genetic Analyzer). The fragments are separated by size, and a laser excites the fluorescent dyes, allowing the sequence to be read.[14]

-

Data Analysis: The resulting sequence chromatogram is analyzed and compared to the CYP19A1 reference sequence to identify any variations, such as point mutations, small insertions, or deletions.[15]

Functional Analysis: Aromatase Activity Assay

To confirm that an identified mutation affects enzyme function, an in vitro aromatase activity assay is performed. The tritiated water release assay is a classic, highly sensitive method.[3][16]

Methodology: Tritiated Water Release Assay

-

Enzyme Source: The mutant and wild-type CYP19A1 proteins are expressed in a cellular system (e.g., HEK293 cells or E. coli) and microsomal fractions containing the enzyme are prepared.[3][11] For reconstituted systems, purified CYP19A1 and its redox partner, P450 oxidoreductase (POR), are incorporated into liposomes.[3]

-

Reaction Mixture Preparation: A reaction mixture is prepared in a buffer (e.g., potassium phosphate, pH 7.4). It contains the enzyme source (microsomes or liposomes), an NADPH regenerating system (or NADPH), and the radiolabeled substrate, [1β-³H]-androstenedione.[3][16]

-

Initiation and Incubation: The reaction is initiated by adding the substrate and incubated at 37°C for a defined period (e.g., 15-30 minutes).[16] During the aromatization of [1β-³H]-androstenedione, the ³H atom is released as tritiated water (³H₂O).

-

Reaction Termination and Extraction: The reaction is stopped by adding a solvent like chloroform or by placing on ice. The unmetabolized steroid substrate is extracted from the aqueous phase.[16]

-

Separation of Substrate: A suspension of dextran-coated charcoal is added to the aqueous phase to adsorb any remaining radiolabeled steroid, followed by centrifugation.[16]

-

Quantification: An aliquot of the aqueous supernatant, which now contains only the ³H₂O, is mixed with a scintillation cocktail. The radioactivity is measured using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the aromatase activity.[16]

-

Data Analysis: Enzyme kinetic parameters (Km and Vmax) are determined by measuring activity across a range of substrate concentrations and fitting the data to the Michaelis-Menten equation.[3]

Conclusion and Future Directions

The discovery of mutations in the CYP19A1 gene has fundamentally advanced our understanding of estrogen's role in human health, extending far beyond female reproduction to include bone maturation, metabolism, and male fertility. The elucidation of these genetic defects provides a clear genotype-phenotype correlation that is invaluable for diagnosis and management. For drug development professionals, these "human knockout" models offer profound insights into the systemic effects of aromatase inhibition, informing the development and application of aromatase inhibitors used in cancer therapy and other endocrine-related fields. Future research may focus on non-classic phenotypes associated with partial aromatase insufficiency and the development of more targeted therapies to mitigate the long-term consequences of these rare but informative disorders.

References

- 1. Aromatase deficiency - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Long term effects of aromatase inhibitor treatment in patients with aromatase excess syndrome [frontiersin.org]

- 3. Frontiers | Altered CYP19A1 and CYP3A4 Activities Due to Mutations A115V, T142A, Q153R and P284L in the Human P450 Oxidoreductase [frontiersin.org]

- 4. Aromatase excess syndrome - Wikipedia [en.wikipedia.org]

- 5. medlineplus.gov [medlineplus.gov]

- 6. AROMATASE DEFICIENCY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Understanding the pathological manifestations of aromatase excess syndrome: lessons for clinical diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Molecular insights into CYP19A1 mutations and their role in estrogen production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aromatase Deficiency (CYP19A1 Single Gene Test) | Fulgent Genetics [fulgentgenetics.com]

- 13. researchgate.net [researchgate.net]

- 14. Targeted Sequencing by Sanger Sequencing | Thermo Fisher Scientific - SG [thermofisher.com]

- 15. Sanger Sequencing for Screening and Confirmation of Mutations Generated from CRISPR Genome-editing - AdvancedSeq [advancedseq.com]

- 16. benchchem.com [benchchem.com]

The Role of Centrosomal Protein 19 (CEP19) in Ciliary Biological Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centrosomal Protein 19 (CEP19) is a key regulatory protein implicated in the intricate processes of ciliogenesis. Its dysfunction has been linked to a class of genetic disorders known as ciliopathies, including morbid obesity and Joubert syndrome. This technical guide provides an in-depth exploration of the biological pathways involving CEP19, with a focus on its molecular interactions and functional significance. We present a consolidation of quantitative data from key studies, detailed experimental protocols for investigating CEP19, and visual representations of its signaling cascades to serve as a comprehensive resource for the scientific community.

Introduction

Primary cilia are microtubule-based organelles that act as cellular antennae, sensing and transducing extracellular signals. The formation of these critical structures, a process termed ciliogenesis, is tightly regulated. Centrosomal Protein 19 (CEP19), a 19 kDa protein, has emerged as a crucial component in the early stages of this process.[1] Localized to the mother centriole, CEP19 is integral to the recruitment of ciliary vesicles, a fundamental step in the initiation of cilium assembly.[1][2]

Mutations in the CEP19 gene have been identified as the cause of Morbid Obesity and Spermatogenic Failure (MOSPGF), highlighting its importance in metabolic regulation and reproductive health.[3] Furthermore, its role in ciliogenesis places it within the broader context of ciliopathies, a group of disorders with overlapping clinical features such as retinal degeneration, cystic kidney disease, and neurological abnormalities.[4][5] Understanding the molecular pathways governed by CEP19 is therefore critical for developing therapeutic strategies for these debilitating conditions.

The CEP19-Mediated Ciliogenesis Pathway

CEP19 functions as a molecular scaffold, orchestrating the assembly of a protein complex essential for the initiation of intraflagellar transport (IFT), the bidirectional movement of particles along the ciliary axoneme.

The core pathway involves a hierarchical recruitment of proteins to the distal end of the mother centriole:

-

CEP350/FOP Complex Formation: The proteins CEP350 and FGFR1OP (FOP) form a complex that localizes to the centrioles. This complex serves as the foundational docking site for CEP19.[1][6] Studies have shown that the localization of CEP19 to the centrosome is dependent on both FOP and CEP350.[1]

-

CEP19 Recruitment: CEP19 is recruited to the mother centriole through its interaction with the CEP350/FOP complex.[1][6] The C-terminus of CEP19 is essential for this interaction and for its overall function in ciliogenesis.[4]

-

RABL2B Activation and Recruitment: Once localized, CEP19 specifically captures the GTP-bound, active form of the Rab-like 2 (RABL2B) GTPase.[6][7] This interaction is crucial, as CEP19 facilitates the recruitment of RABL2B to the ciliary base.

-

IFT-B Complex Engagement: Activated RABL2B, tethered by CEP19, then binds to the IFT-B holocomplex. This binding is thought to trigger the entry of the IFT-B complex into the cilium, initiating the process of intraflagellar transport.[6]

This signaling cascade is critical for the docking of ciliary vesicles to the mother centriole, a prerequisite for the formation of the ciliary membrane.[4]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on CEP19, providing a comparative overview of its functional impact.

Table 1: Impact of CEP19 Knockout on Ciliogenesis

| Cell Line | Condition | Percentage of Ciliated Cells | Reference |

| RPE-1 | Wild-Type (WT) | ~80% | [1] |

| RPE-1 | CEP19 Knockout (KO) | ~20% | [1] |

| RPE-1 | CEP19 KO + siCP110 | ~60% | [1] |

Table 2: Centrosomal Fluorescence Intensity in Knockout Cell Lines

| Protein Measured | WT Intensity (Arbitrary Units) | CEP19 KO Intensity (Arbitrary Units) | FOP KO Intensity (Arbitrary Units) | CEP350 KO Intensity (Arbitrary Units) | Reference |

| CEP19 | ~1.0 | Not Applicable | ~0.2 | ~0.3 | [1] |

| FOP | ~1.0 | ~1.0 | Not Applicable | ~0.2 | [1] |

| CEP350 | ~1.0 | ~1.0 | ~0.8 | Not Applicable | [1] |

Table 3: Effect of CEP19 Depletion on Ciliary Protein Recruitment

| Protein/Marker | WT/Control | CEP19 Depleted/KO | Effect | Reference |

| GFP-RAB8A | ~70% of cilia positive | ~30% of cilia positive | Defect in RAB8A recruitment | [1] |

| SMO | High at mother centriole | ~30% decrease in SMO-positive centrioles | Impaired SMO recruitment | [1] |

| CP110 | ~20% of cells with 2 foci | ~80% of cells with 2 foci | Failure to remove CP110 from mother centriole | [1] |

| Ciliary Vesicles | Docked at distal end | Marked defects in docking | Impaired ciliary vesicle docking | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. The following are adapted protocols for key experiments used to investigate CEP19.

Generation of CEP19 Knockout Cell Lines via CRISPR/Cas9

This protocol outlines the generation of a stable CEP19 knockout cell line.[8][9][10]

Materials:

-

Target cells (e.g., hTERT-RPE1)

-

CRISPR design tool (e.g., Benchling)

-

Cas9-expressing vector with a selectable marker (e.g., pSpCas9(BB)-2A-GFP, Addgene #48138)

-

Lipofectamine 3000 or similar transfection reagent

-

Fluorescence-Activated Cell Sorter (FACS)

-

96-well plates

-

Anti-CEP19 antibody for Western blot validation

Procedure:

-

sgRNA Design: Design two or more single guide RNAs (sgRNAs) targeting an early exon of the CEP19 gene to induce a frameshift mutation upon non-homologous end joining (NHEJ).

-

Vector Construction: Clone the designed sgRNAs into the Cas9 expression vector according to the manufacturer's protocol.

-

Transfection: Transfect the target cells with the constructed plasmid using a suitable transfection reagent.

-

Enrichment of Transfected Cells: 24-48 hours post-transfection, enrich for transfected cells by sorting for the fluorescent marker (e.g., GFP) using FACS.

-

Single-Cell Cloning: Plate the sorted cells at a very low density (e.g., 0.5 cells/well) in 96-well plates to isolate single colonies.

-

Expansion and Screening: Expand the resulting clones and screen for the absence of CEP19 protein by Western blotting.

-

Genotypic Confirmation: For positive clones, extract genomic DNA, PCR amplify the targeted region, and perform Sanger sequencing to confirm the presence of an indel mutation.

Co-Immunoprecipitation (Co-IP) for CEP19 Interaction Partners

This protocol is for identifying proteins that interact with CEP19 in a cellular context.[11][12]

Materials:

-

Cell lysate from cells expressing tagged CEP19 (e.g., FLAG-CEP19)

-

Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)

-

Anti-FLAG antibody or antibody against endogenous CEP19

-

Protein A/G magnetic beads

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

Procedure:

-

Cell Lysis: Lyse cells in ice-cold Co-IP buffer.

-

Pre-clearing: Incubate the lysate with Protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-FLAG) overnight at 4°C with gentle rotation.

-

Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C.

-

Washing: Pellet the beads and wash them multiple times with Co-IP buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an appropriate elution buffer.

-

Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry to identify interaction partners.

Immunofluorescence Staining for Cilia and Centrosomal Proteins

This protocol details the visualization of CEP19 and cilia by immunofluorescence microscopy.[4][13]

Materials:

-

Cells grown on coverslips

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies (e.g., anti-CEP19, anti-acetylated tubulin for cilia, anti-gamma-tubulin for centrosomes)

-

Fluorophore-conjugated secondary antibodies

-

DAPI for nuclear staining

-

Mounting medium

Procedure:

-

Fixation: Fix cells with 4% PFA for 10-15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

-

Staining and Mounting: Stain nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize the stained cells using a fluorescence or confocal microscope.

Western Blotting for CEP19 Detection

A standard protocol for detecting CEP19 protein levels in cell lysates.[14]

Materials:

-

Cell lysate

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody (anti-CEP19)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with the anti-CEP19 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion and Future Directions

CEP19 is a critical regulator of the early stages of ciliogenesis, acting as a scaffold to recruit key proteins for the initiation of intraflagellar transport. Its role in the CEP350/FOP-CEP19-RABL2B-IFT pathway underscores its importance in cellular signaling and development. The association of CEP19 dysfunction with ciliopathies such as morbid obesity and Joubert syndrome highlights its potential as a therapeutic target.

Future research should focus on elucidating the precise molecular mechanisms of CEP19-mediated protein interactions, including their regulation by post-translational modifications. Furthermore, investigating the role of CEP19 in different cell types and tissues will provide a more comprehensive understanding of its physiological functions. The development of small molecule modulators of the CEP19 pathway could offer novel therapeutic avenues for a range of ciliopathies. This guide provides a foundational resource to aid researchers in these endeavors.

References

- 1. CEP19 cooperates with FOP and CEP350 to drive early steps in the ciliogenesis programme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. CEP19 cooperates with FOP and CEP350 to drive early steps in the ciliogenesis programme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simple Detection of Primary Cilia by Immunofluorescence [jove.com]

- 5. molbiolcell.org [molbiolcell.org]

- 6. The CEP19-RABL2 GTPase complex binds IFT-B to initiate intraflagellar transport at the ciliary base - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]

- 9. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]

- 10. How to Construct a CRISPR Knockout (KO) Cell Line | Ubigene [ubigene.us]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 13. Analysis of Primary Cilia in Rodent Brain By Immunofluorescence Microscopy [protocols.io]

- 14. addgene.org [addgene.org]

Initial Studies on CYP19A1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational studies on Cytochrome P450 19A1 (CYP19A1), commonly known as aromatase, inhibitors. Aromatase is a critical enzyme in the biosynthesis of estrogens from androgens, making it a key target in the treatment of hormone-dependent breast cancer.[1] This document details the progression of aromatase inhibitors from early, non-selective compounds to the highly potent and specific agents used in the clinic today. It includes a compilation of quantitative data from initial studies, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to CYP19A1 (Aromatase)

CYP19A1 is a member of the cytochrome P450 superfamily of enzymes and is the sole enzyme responsible for the aromatization of the A-ring of androgens to form estrogens.[1] Specifically, it catalyzes the conversion of androstenedione to estrone and testosterone to estradiol.[1] This enzymatic activity is a crucial step in steroidogenesis and plays a vital role in various physiological processes. However, in the context of estrogen receptor-positive (ER+) breast cancer, the production of estrogen by aromatase can fuel tumor growth.[2] Consequently, the inhibition of CYP19A1 has become a cornerstone of endocrine therapy for this disease.

The development of aromatase inhibitors (AIs) has progressed through several generations, each marked by improvements in potency and selectivity.

Generations of CYP19A1 Inhibitors

The initial exploration of aromatase inhibition led to the discovery of compounds that, while effective, often lacked specificity and were associated with significant side effects. Subsequent research focused on developing more targeted therapies, resulting in the classification of AIs into three generations.

First-Generation Inhibitors

The first generation of AIs was characterized by non-steroidal compounds that were not initially designed as aromatase inhibitors.

-

Aminoglutethimide: Initially developed as an anticonvulsant, aminoglutethimide was later discovered to inhibit aromatase.[3] However, its lack of specificity, also inhibiting other cytochrome P450 enzymes involved in steroidogenesis, led to a range of side effects requiring co-administration of hydrocortisone.[3][4]

Second-Generation Inhibitors

Efforts to improve upon the first-generation inhibitors led to the development of more selective, though still not optimal, second-generation agents.

-

Fadrozole: A non-steroidal inhibitor with greater potency and selectivity for aromatase compared to aminoglutethimide.[5]

-

Formestane: A steroidal inhibitor, representing a different chemical class of AIs.

Third-Generation Inhibitors

The third generation of AIs represents the current standard of care and includes highly potent and selective non-steroidal and steroidal inhibitors.

-

Anastrozole: A potent and highly selective non-steroidal inhibitor.[6]

-

Letrozole: Another potent and selective non-steroidal inhibitor.[7]

-

Exemestane: An irreversible, steroidal inhibitor that acts as a suicide substrate for aromatase.[8]

Quantitative Data from Initial Studies

The following tables summarize the inhibitory potency (IC50 and Ki values) of key CYP19A1 inhibitors as reported in early studies. These values were typically determined using in vitro assays with human placental microsomes or recombinant human aromatase.

| Inhibitor (Generation) | Type | Enzyme Source | Substrate | IC50 | Ki | Reference(s) |

| Aminoglutethimide (1st) | Non-steroidal, Reversible | Human Placental Microsomes | Testosterone | 10 µM | 408 nM | [9][10] |

| Fadrozole (2nd) | Non-steroidal, Reversible | - | - | - | 13.4 nM (estrone synthesis) | [11] |

| Anastrozole (3rd) | Non-steroidal, Reversible | Human Placental Aromatase | - | 15 nM | - | [6] |

| Letrozole (3rd) | Non-steroidal, Reversible | Cell-free assays | - | 0.07-20 nM | - | [7] |

| Exemestane (3rd) | Steroidal, Irreversible | HEK293 cells overexpressing aromatase | Androstenedione | 1.3 µM | - | [12] |

Note: IC50 and Ki values can vary depending on the specific experimental conditions, such as enzyme and substrate concentrations.

Experimental Protocols

The initial characterization of CYP19A1 inhibitors heavily relied on in vitro enzyme inhibition assays. The following is a generalized protocol for a common method used in these early studies.

Aromatase Inhibition Assay using Human Placental Microsomes (Tritiated Water Release Assay)

This assay measures the enzymatic activity of aromatase by quantifying the release of tritiated water ([³H]₂O) from a radiolabeled androgen substrate.

1. Preparation of Human Placental Microsomes:

- Obtain fresh human placenta after term delivery.

- Homogenize the tissue in a suitable buffer (e.g., phosphate buffer, pH 7.4) on ice.

- Perform differential centrifugation to isolate the microsomal fraction, which is rich in aromatase.

- Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

2. Incubation Reaction:

- In a reaction tube, combine the following components:

- Human placental microsomes (a specific amount of protein, e.g., 50-100 µg).

- A solution of the test inhibitor at various concentrations (or vehicle control).

- A buffer solution containing necessary cofactors, such as NADPH or an NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

- Pre-incubate the mixture for a short period at 37°C to allow the inhibitor to bind to the enzyme.

3. Initiation of Enzymatic Reaction:

- Add the radiolabeled substrate, typically [1β-³H]-androstenedione, to the reaction mixture to start the aromatization reaction.

- Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

4. Termination of Reaction and Measurement of [³H]₂O:

- Stop the reaction by adding a quenching agent, such as a solution of chloroform or an acid.

- Separate the tritiated water from the unreacted substrate. A common method is to add a suspension of dextran-coated charcoal, which binds the hydrophobic steroid substrate, followed by centrifugation.

- Collect the aqueous supernatant containing the [³H]₂O.

- Measure the radioactivity in the supernatant using a liquid scintillation counter.

5. Data Analysis:

- Calculate the rate of aromatase activity based on the amount of [³H]₂O produced per unit of time and protein.

- Plot the percentage of inhibition of aromatase activity against the logarithm of the inhibitor concentration.

- Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, from the dose-response curve.

- For determining the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyzing the data using methods like Lineweaver-Burk plots.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow for screening CYP19A1 inhibitors.

CYP19A1 Signaling Pathway

Caption: CYP19A1 catalyzes the conversion of androgens to estrogens, which then activate estrogen receptors.

Experimental Workflow for Screening CYP19A1 Inhibitors

References

- 1. Aromatase - Wikipedia [en.wikipedia.org]

- 2. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]

- 3. Historical Development of Aromatase Inhibitors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Fadrozole hydrochloride, a new nontoxic aromatase inhibitor for the treatment of patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The preclinical pharmacology of "Arimidex" (anastrozole; ZD1033)--a potent, selective aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Comparison of in vitro exemestane activity versus other antiaromatase agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medkoo.com [medkoo.com]

- 10. Evaluation of the racemate and the enantiomers of a new highly active and selective aromatase inhibitor of the aminoglutethimide type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The pharmacodynamic inhibition of estrogen synthesis by fadrozole, an aromatase inhibitor, and its pharmacokinetic disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of the Aromatase Enzyme by Exemestane Cysteine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Identifying CEP19 Interacting Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Centrosomal Protein 19 (CEP19) interacting proteins. It is designed to be a valuable resource for researchers investigating ciliogenesis, centrosomal biology, and related human diseases, including ciliopathies and morbid obesity. This document details the known protein-protein interactions of CEP19, the experimental methodologies used to identify these interactions, and the critical signaling pathways in which this protein participates.

Core Interacting Partners of CEP19

CEP19 is a key regulator of primary cilium formation, a process essential for sensory perception and cell signaling. Its function is intrinsically linked to its ability to form protein complexes at the mother centriole. The primary interacting partners of CEP19 that have been identified are crucial for the initial steps of ciliogenesis.[1][2][3][4][5]

| Interacting Protein | Method of Identification | Functional Role of Interaction |

| FOP (FGFR1OP) | Affinity Purification-Mass Spectrometry (AP-MS), Yeast Two-Hybrid, Co-immunoprecipitation (Co-IP) | Forms a complex with CEP350 to recruit CEP19 to the distal end of the mother centriole. This recruitment is a prerequisite for the subsequent steps of ciliogenesis.[1][2][4][6] |

| CEP350 | Affinity Purification-Mass Spectrometry (AP-MS), Co-immunoprecipitation (Co-IP) | Acts as a scaffold with FOP for CEP19 localization at the centriole. The CEP350/FOP module is upstream of CEP19 in the recruitment hierarchy for ciliogenesis.[1][2][4][7] |

| RABL2B | Affinity Purification-Mass Spectrometry (AP-MS), Co-immunoprecipitation (Co-IP) | A small GTPase that is recruited to the ciliary base by CEP19.[4][5][6][8] GTP-bound RABL2B then captures and initiates the entry of the Intraflagellar Transport B (IFT-B) complex into the cilium.[4][7] |

Signaling Pathway of CEP19 in Ciliogenesis

CEP19 functions as a critical link in a linear pathway that initiates the formation of the primary cilium. The process begins with the recruitment of CEP19 to the mother centriole by the FOP/CEP350 complex. Subsequently, CEP19 recruits the GTPase RABL2B, which in its active GTP-bound state, engages the IFT-B complex, a key machinery for cilium assembly. Disruption of these interactions leads to defects in the docking of ciliary vesicles and a failure in ciliogenesis.[1][4][5][7] A morbid obesity-associated truncated mutant of CEP19 (R82*) is unable to interact with FOP and CEP350, highlighting the physiological importance of this pathway.[1][2][3]

Figure 1: CEP19-mediated signaling cascade for the initiation of ciliogenesis.

Experimental Protocols for Identifying CEP19 Interactors

The identification and validation of CEP19 protein-protein interactions have been achieved through a combination of well-established molecular biology techniques.

Affinity Purification followed by Mass Spectrometry (AP-MS)

This is a powerful technique for identifying protein complexes.

-

Bait Protein Expression : A tagged version of the protein of interest (the "bait"), such as GFP-CEP19, is expressed in a suitable cell line (e.g., HEK293 cells).

-

Cell Lysis : The cells are lysed under non-denaturing conditions to preserve protein-protein interactions.

-

Affinity Purification : The cell lysate is incubated with beads coated with an antibody or affinity reagent that specifically binds to the tag on the bait protein (e.g., anti-GFP antibodies). This captures the bait protein along with its interacting partners (the "prey").

-

Washing : The beads are washed to remove non-specifically bound proteins.

-

Elution : The bound protein complexes are eluted from the beads.

-

Mass Spectrometry : The eluted proteins are identified and quantified using mass spectrometry.

Co-immunoprecipitation (Co-IP)

Co-IP is used to validate interactions discovered through broader screening methods like AP-MS.

-

Cell Lysis : As in AP-MS, cells expressing the proteins of interest are lysed to maintain protein complexes.

-

Immunoprecipitation : An antibody specific to the bait protein (e.g., anti-CEP19) is added to the cell lysate and incubated to form an antibody-protein complex.

-

Complex Capture : Protein A/G-conjugated beads are added to the lysate to capture the antibody-protein complexes.

-

Washing : The beads are washed to remove non-specific binders.

-

Elution : The captured proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Western Blotting : The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody specific to the suspected interacting protein (the "prey") to confirm its presence in the complex.

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a genetic method to screen for protein-protein interactions.

-

Vector Construction : The "bait" protein (e.g., CEP19) is fused to the DNA-binding domain (DBD) of a transcription factor. A library of potential "prey" proteins is fused to the activation domain (AD) of the same transcription factor.

-

Yeast Transformation : Both bait and prey plasmids are transformed into a yeast reporter strain.

-

Interaction and Reporter Gene Activation : If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor. This drives the expression of a reporter gene (e.g., HIS3, LacZ), allowing the yeast to grow on a selective medium or produce a colorimetric change.

Deletion Construct Analysis

To map the specific domains responsible for protein-protein interactions, deletion mutants of the protein of interest are created. For CEP19, GFP-tagged deletion constructs were used to demonstrate that the C-terminus of CEP19 is required for its interaction with FOP and CEP350.[1][2] The experimental procedure is similar to Co-IP, where different deletion constructs of the bait protein are tested for their ability to pull down the prey protein.

Experimental Workflow for Identifying Protein-Protein Interactions

The following diagram illustrates a general workflow for the identification and validation of novel protein-protein interactions, as has been applied to the study of CEP19.

References

- 1. CEP19 cooperates with FOP and CEP350 to drive early steps in the ciliogenesis programme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CEP19 cooperates with FOP and CEP350 to drive early steps in the ciliogenesis programme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The CEP19-RABL2 GTPase complex binds IFT-B to initiate intraflagellar transport at the ciliary base - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gene - CEP19 [maayanlab.cloud]

- 6. molbiolcell.org [molbiolcell.org]

- 7. The CEP19-RABL2 GTPase Complex Binds IFT-B to Initiate Intraflagellar Transport at the Ciliary Base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. RABL2 interacts with the intraflagellar transport-B complex and CEP19 and participates in ciliary assembly - PMC [pmc.ncbi.nlm.nih.gov]

The Evolution of Aromatase: A Technical Guide to the CYP19 Gene Family

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The CYP19 gene family, encoding the enzyme aromatase, is pivotal in the biosynthesis of estrogens from androgens. This enzyme is a critical factor in numerous physiological processes, including sexual development, reproduction, and brain function. Its dysregulation is implicated in various pathologies, most notably hormone-dependent cancers, making it a key target for therapeutic intervention. This technical guide provides an in-depth exploration of the evolutionary trajectory of the CYP19 gene family, its functional diversification, complex regulatory mechanisms, and the experimental methodologies employed in its study. A comprehensive understanding of CYP19 evolution and function is paramount for the development of novel and more effective aromatase inhibitors and other targeted therapies.

Evolutionary History of the CYP19 Gene Family

The CYP19 gene is a member of the cytochrome P450 superfamily and is responsible for the aromatization of androgens into estrogens.[1] Phylogenetic studies indicate that the aromatase gene emerged early in chordate evolution, as it is present in the cephalochordate amphioxus but absent in earlier diverging tunicates and non-chordate invertebrates.

A significant event in the evolution of the CYP19 family is gene duplication. Evidence suggests that two rounds of whole-genome duplication occurred early in vertebrate evolution, providing the raw genetic material for the diversification of gene families like CYP19.[2][3] Subsequent, lineage-specific duplication events have further shaped the complement of CYP19 genes in different species.

Gene Duplication and Functional Divergence in Teleost Fish

Teleost fish provide a compelling example of CYP19 evolution following gene duplication. Most teleosts possess two distinct CYP19 genes, cyp19a1a (previously known as cyp19a) and cyp19a1b (previously cyp19b), which arose from a fish-specific genome duplication event.[4][5] These paralogs have undergone subfunctionalization, exhibiting distinct tissue-specific expression patterns and regulatory mechanisms.[4] cyp19a1a is primarily expressed in the ovary and is crucial for ovarian differentiation and development, while cyp19a1b is predominantly expressed in the brain, particularly in radial glial cells, where it plays a role in neurogenesis and brain sexual differentiation.[4][6][7]

Gene Duplication in Other Vertebrates

While most mammals, including humans, have a single CYP19A1 gene, evidence of gene duplication exists in other lineages.[1] For instance, the pig genome contains three paralogous copies of CYP19: CYP19A1, CYP19A2, and CYP19A3.[8] These paralogs also exhibit differential tissue-specific expression, suggesting a complex regulatory landscape that has evolved to fine-tune estrogen synthesis in a tissue-dependent manner.[8]

The evolutionary divergence of CYP19 genes is reflected in their amino acid sequences. The table below presents a summary of sequence similarities between human CYP19A1 and the paralogs found in zebrafish and the putative ancestral forms in amphioxus.

| Protein Comparison | Sequence Similarity (%) |

| Amphioxus cyp19-like1 vs. Amphioxus cyp19-like2 | 39.4%[9] |

| Amphioxus cyp19-like1 vs. Zebrafish cyp19a1a | 35.2%[9] |

| Amphioxus cyp19-like1 vs. Zebrafish cyp19a1b | 35.5%[9] |

| Amphioxus cyp19-like2 vs. Zebrafish cyp19a1a | 37.1%[9] |

| Amphioxus cyp19-like2 vs. Zebrafish cyp19a1b | 37.8%[9] |

| Human CYP19A1 vs. Goat CYP19 | 80-92% (deduced from nucleotide identity)[10] |

| Human CYP19A1 vs. Sheep CYP19 | 80-92% (deduced from nucleotide identity)[10] |

| Human CYP19A1 vs. Cow CYP19 | 80-92% (deduced from nucleotide identity)[10] |

Table 1: Comparative sequence similarity of CYP19 proteins.

Functional Characteristics of Aromatase

Aromatase catalyzes the three-step conversion of androstenedione and testosterone to estrone and estradiol, respectively. This enzymatic activity is crucial for maintaining estrogen homeostasis. The functional properties of aromatase, including its substrate affinity and catalytic rate, can vary between species and paralogs, reflecting evolutionary adaptation.

| Enzyme Source | Substrate | Km (nM) | Vmax (nmol/min/mg) |

| Human Placenta | Androstenedione | 16[11] | 65[11] |

| Human Placenta (reconstituted) | Androstenedione | Lower in lipid/detergent environment[12] | Higher for androstenedione than testosterone[12] |

| Human Placenta (reconstituted) | Testosterone | Higher than androstenedione[12] | Lower than androstenedione[12] |

| Teleost Fish (general) | Androgens | 5-50 | A few pmol/mg protein/h[5] |

Table 2: Enzyme kinetic parameters of aromatase from different sources.

Regulation of CYP19 Gene Expression

The expression of the CYP19 gene is tightly regulated in a tissue-specific manner, primarily at the level of transcription. In humans, the single CYP19A1 gene is controlled by at least ten alternative promoters, each driving expression in specific tissues such as the placenta, gonads, adipose tissue, bone, and brain.[13][14] The use of alternative promoters results in transcripts with different 5'-untranslated regions, while the coding sequence remains the same.[13] This complex regulatory architecture allows for precise control of estrogen production in response to diverse physiological signals.

Signaling Pathways Modulating Aromatase Expression

Several signaling pathways converge to regulate CYP19A1 transcription. In breast cancer cells, the expression of aromatase can be upregulated by various factors, leading to increased local estrogen production that fuels tumor growth. Key signaling pathways include:

-

PI3K/Akt Pathway: This pathway, often activated by growth factors, can lead to the phosphorylation and activation of transcription factors that promote CYP19A1 expression.[2]

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical regulator of cell proliferation and can also enhance aromatase expression in breast cancer cells.

PI3K/Akt signaling pathway upregulating CYP19A1 expression.

MAPK/ERK signaling pathway upregulating CYP19A1 expression.

Experimental Protocols for Studying CYP19 Evolution and Function

A variety of molecular and cellular techniques are employed to investigate the CYP19 gene family. Below are detailed methodologies for key experiments.

Phylogenetic Analysis

Phylogenetic analysis is used to infer the evolutionary relationships between CYP19 genes from different species.

Workflow for phylogenetic analysis of the CYP19 gene family.

Detailed Protocol for Phylogenetic Tree Construction using MEGA:

-

Sequence Acquisition: Obtain CYP19 protein or coding DNA sequences in FASTA format from databases like NCBI GenBank.[10]

-

Multiple Sequence Alignment (MSA):

-

Model Selection:

-

Tree Building:

-

Assessing Branch Support:

-

Perform a bootstrap analysis (typically with 500-1000 replicates) to assess the statistical support for the nodes in the phylogenetic tree.[15]

-

-

Tree Visualization and Interpretation:

-

Visualize the resulting tree in MEGA's Tree Explorer. The lengths of the branches are proportional to the amount of evolutionary change. Bootstrap values on the nodes indicate the confidence in the branching pattern.[15]

-

Quantitative Gene Expression Analysis

Quantitative real-time PCR (qPCR) is a standard method for measuring the abundance of CYP19 mRNA transcripts in different tissues or under various experimental conditions.

Protocol for TaqMan qPCR for Absolute Quantification of CYP19 mRNA:

-

RNA Extraction: Isolate total RNA from cells or tissues using a suitable method (e.g., TRIzol reagent or a column-based kit).

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Standard Curve Preparation:

-

qPCR Reaction Setup:

-

qPCR Run:

-

Perform the qPCR on a real-time PCR instrument using a standard thermal cycling protocol (e.g., enzyme activation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).[21]

-

-

Data Analysis:

-

The instrument software will generate a standard curve by plotting the cycle threshold (Ct) values of the standards against the logarithm of their known concentrations.[19][20]

-

The absolute quantity of CYP19 mRNA in the unknown samples is determined by interpolating their Ct values onto the standard curve.[19][20]

-

Functional Characterization of Aromatase Activity

To assess the functional consequences of mutations or to compare the enzymatic activity of different aromatase orthologs or paralogs, a cell-based expression and activity assay is commonly used.